molecular formula C11H17NOS B13286933 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13286933
M. Wt: 211.33 g/mol
InChI Key: BOZKSKQMIPIXJC-UHFFFAOYSA-N
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Description

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a 2-methoxypropan-2-yl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow systems allow for better control over reaction parameters, leading to higher selectivity and reduced waste . The use of catalysts, such as Raney nickel, can further improve the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C11H17NOS
  • Molecular Weight : 211.33 g/mol
  • CAS Number : 1936186-32-1

Antimicrobial Activity

Research indicates that thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial properties. A study focused on similar thieno compounds demonstrated their effectiveness against various microbial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, revealing substantial antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Thieno Compounds

CompoundMIC (µg/mL)Activity Against
4a10E. coli
4b15S. aureus
4c5M. tuberculosis

Anticancer Activity

The anticancer potential of thieno[3,2-c]pyridine derivatives has been explored through various in vitro studies. A notable compound in this category has shown cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with significant induction of apoptosis observed at low concentrations . The treatment led to a decrease in cancer stem cell populations, suggesting a dual mechanism of action.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of a thieno[3,2-c]pyridine derivative:

  • Cell Lines Used : MDA-MB-231 and MCF-7
  • Concentration Range : 0.05 µM to 25 µM
  • Findings :
    • At 0.05 µM, significant cell death was recorded after 24 hours.
    • Maximal cytotoxicity was observed at 25 µM after 72 hours of treatment.

This suggests that the compound has a time-dependent and concentration-dependent cytotoxic effect on cancer cells .

The biological activity of thieno[3,2-c]pyridine compounds is believed to be linked to their ability to interfere with cellular processes such as:

  • Inhibition of DNA synthesis
  • Induction of apoptosis in cancer cells
  • Disruption of microbial cell wall synthesis

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

4-(2-methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NOS/c1-11(2,13-3)10-8-5-7-14-9(8)4-6-12-10/h5,7,10,12H,4,6H2,1-3H3

InChI Key

BOZKSKQMIPIXJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1C2=C(CCN1)SC=C2)OC

Origin of Product

United States

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